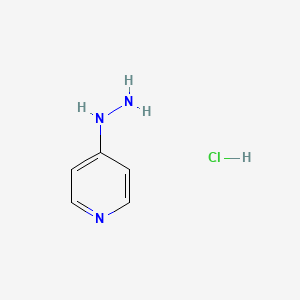

4-Hydrazinylpyridine hydrochloride

Vue d'ensemble

Description

4-Hydrazinylpyridine hydrochloride is a compound that is closely related to various hydrazinylpyridine derivatives, which have been synthesized and characterized in recent studies. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The studies on these compounds typically involve detailed analysis using techniques such as FT-IR, NMR, X-ray diffraction, and spectroscopy to determine their molecular structure and properties.

Synthesis Analysis

The synthesis of hydrazinylpyridine derivatives involves novel protocols that allow for the creation of complex molecules with specific structural features. For instance, the synthesis of ethyl 4-hydrazinobenzoate hydrochloride (E-4HB) involves the formation of colorless plates that crystallize in the triclinic space group . Another derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, is obtained from a precursor molecule through a novel protocol, highlighting the versatility of synthetic methods in creating diverse hydrazinylpyridine compounds .

Molecular Structure Analysis

X-ray diffraction is a key tool in determining the molecular structure of hydrazinylpyridine derivatives. The crystal structure of E-4HB reveals a complex arrangement of ions linked by hydrogen bonds, forming intricate sheets within the crystal lattice . Similarly, the structure of other derivatives is established, showing variations in hydrogen bonding patterns and other structural differences compared to related compounds .

Chemical Reactions Analysis

The reactivity of hydrazinylpyridine derivatives can lead to the formation of new compounds with interesting properties. For example, the reaction of 2-hydrazino-3, 4, 6-trichloro-5-cyanopyridine with diazomethane results in a betaine system, whose structure is confirmed by x-ray diffraction . This demonstrates the potential for hydrazinylpyridine derivatives to undergo chemical transformations that yield novel molecular systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinylpyridine derivatives are studied using various spectroscopic techniques. FT-IR and NMR spectroscopy provide insights into the structural features of these compounds . Additionally, UV-vis absorption and fluorescence spectroscopy are used to investigate the spectral properties, revealing how these properties are influenced by factors such as solvent, temperature, and pH . These analyses contribute to a deeper understanding of the behavior of hydrazinylpyridine derivatives in different environments.

Applications De Recherche Scientifique

Synthesis Applications

4-Hydrazinylpyridine hydrochloride is utilized in the synthesis of various compounds. It's involved in the reaction with 2-chloropyridine-3,4-dicarbonitriles to produce 2-hydrazinylpyridine-3,4-dicarbonitriles. These intermediates are further used to create hydrazones with potential sensitivity toward zinc ions, as demonstrated in the fluorescence spectra of the hydrazones derived from 3-methoxysalicylaldehyde (Ershov, Ievlev, Belikov, & Maksimova, 2018). Additionally, 4-hydrazinylpyridine hydrochloride has been used in the synthesis of various hydrazinylpyridines through nucleophilic aromatic substitution, which are further transformed into complex structures like bicyclo[2.2.2]octenes fused with N-aminosuccinimide moieties (Ekar & Kranjc, 2020).

Biological Activity and Sensor Applications

Research has been conducted on the antimycobacterial activity of pyridinyl- and pyrazinylhydrazone derivatives synthesized using 4-hydrazinylpyridine. These compounds were evaluated for their effectiveness against M. tuberculosis, with some showing promising activity (Pinheiro, Nogueira, Pereira, Lourenço, & de Souza, 2020). Additionally, a diarylethene derivative containing a hydrazinylpyridine unit has been synthesized and shown to be highly selective and sensitive to Cd2+ and Zn2+, with significant fluorescence emission and color changes, making it a potentialsensor for these ions. This derivative's photochromism and fluorescent switching characters were studied, and a combinational logic circuit was constructed based on its properties (Wang, Cui, Qiu, & Pu, 2018).

Structural and Chemical Properties

4-Hydrazinylpyridine hydrochloride has been a subject of interest in understanding its crystal structure and non-covalent interactions. The compound 4-hydrazinobenzoic acid hydrochloride, which is structurally related, has been synthesized and characterized to study its crystal structure and interactions. These studies provide insights into the compound's three-dimensional framework and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and potential applications (Morales-Toyo et al., 2020).

Safety and Hazards

4-Hydrazinylpyridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Propriétés

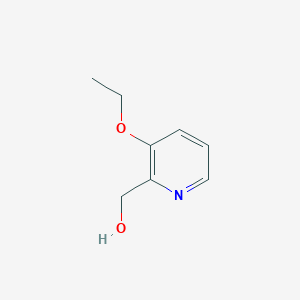

IUPAC Name |

pyridin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLHRYAPGSEXCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinylpyridine hydrochloride | |

CAS RN |

20815-52-5, 52834-40-9 | |

| Record name | 20815-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydrazinylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 52834-40-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.